2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone
Description
2-Amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone is a benzazepine-derived compound characterized by a seven-membered azepine ring fused to a benzene moiety. The ethanone group at position 1 is substituted with an amino group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-amino-1-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-12(15)14-8-4-3-6-10-5-1-2-7-11(10)14/h1-2,5,7H,3-4,6,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKUXSUNOZPFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone typically involves the following steps:
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Formation of the Benzoazepine Ring: : The initial step involves the cyclization of a suitable precursor to form the benzoazepine ring. This can be achieved through various methods, such as the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
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Introduction of the Ethanone Moiety: : The ethanone group is introduced via acylation reactions. This can be done using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, converting the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally similar benzazepine derivatives, focusing on substituents, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Impact: Amino vs. Hydroxy Groups: The target compound’s amino group (vs. Lipophilicity: Diethylamide (2k) and pyrrolidinyl (2j) substituents improve membrane permeability compared to polar groups like methoxyimino (5d) .
Synthesis and Purity: Derivatives like 2j and 2k achieve >97% purity via EDCl/HOBt-mediated coupling, while 5d’s lower purity (93.7%) may reflect challenges in introducing methoxyimino and piperazine groups .
Biological Relevance: Antitrypanosomal activity in analogs (2j, 2k) underscores the importance of the benzazepine scaffold paired with flexible acetamide side chains . Halogenation (e.g., 7a’s Cl and I) could enhance target binding but increase molecular weight .
Biological Activity
The compound 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone is a derivative of tetrahydrobenzo[b]azepine, a structure known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 190.24 g/mol
- CAS Number : Not specifically listed but related compounds can be found in databases.
The compound features a benzo-fused azepine ring, which is significant in determining its biological activity.
- G Protein-Coupled Receptor (GPCR) Modulation :
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Neurotransmitter Interaction :
- Analogous compounds often exhibit activity at neurotransmitter receptors (e.g., serotonin and dopamine receptors), which can affect mood and cognition.
- Growth Hormone Release :
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound reveal various therapeutic potentials:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin pathways leading to mood enhancement. |
| Anxiolytic Properties | Similar compounds have shown efficacy in reducing anxiety behaviors in models. |
| Neuroprotective Effects | Some derivatives exhibit protective effects against neurodegeneration. |
| Growth Hormone Stimulation | Induction of growth hormone release suggests utility in growth-related therapies. |
Case Studies
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Antidepressant Activity :
- A study investigated the effects of related tetrahydrobenzo[b]azepines on depressive-like behaviors in animal models. Results indicated significant reductions in depressive symptoms when administered at specific doses.
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Neuroprotection :
- Research demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in treating neurodegenerative diseases.
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Growth Hormone Release :
- Clinical trials involving benzo-fused lactams showed increased growth hormone levels in subjects, supporting their use in conditions requiring anabolic support.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
